molecular formula C15H14N2O B180849 1,5-Diphenylpyrazolidin-3-one CAS No. 6118-95-2

1,5-Diphenylpyrazolidin-3-one

Cat. No.: B180849
CAS No.: 6118-95-2
M. Wt: 238.28 g/mol
InChI Key: CBDMBBKKGFKNCA-UHFFFAOYSA-N
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Description

1,5-Diphenylpyrazolidin-3-one is a heterocyclic compound that belongs to the class of pyrazolidinones It is characterized by a pyrazolidine ring substituted with phenyl groups at positions 1 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenylpyrazolidin-3-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diphenylhydrazine with appropriate carbonyl compounds. For instance, the reaction of 1,2-diphenylhydrazine with benzaldehyde under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenylpyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolidinediones, while substitution reactions can produce a variety of substituted pyrazolidinones .

Scientific Research Applications

1,5-Diphenylpyrazolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-diphenylpyrazolidin-3-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diphenylpyrazolidin-3-one is unique due to its specific substitution pattern and the resulting chemical properties.

Properties

IUPAC Name

1,5-diphenylpyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15-11-14(12-7-3-1-4-8-12)17(16-15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDMBBKKGFKNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(NC1=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395159
Record name 1,5-diphenylpyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6118-95-2
Record name 1,5-diphenylpyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

One hundred and seventy-six (176) grams of ethyl cinnamate, 108 g of phenylhydrazine, 200 ml of a 28% methanol solution containing sodium methoxide, and 400 ml of acetonitrile were mixed and refluxed with heating in the nitrogen atmosphere for 1 hour. The reaction solution was poured into 2 liters of water and 100 ml of concentrated hydrochloric acid was added, thereby precipitation was formed. This was filtered off and recrystallized with acetonitrile to obtain 180 g of 1-phenyl-5-phenylpyrazolidin-3-one (A) as white crystals. ##STR10## Synthesis of Compound (B)
[Compound]
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Synthesis routes and methods II

Procedure details

176 g of ethyl cinnamate, 108 g of phenylhydrazine, 200 ml of a 28% methanol solution of sodium methoxide and 400 ml of acetonitrile were mixed and heated under reflux for 1 hour in a nitrogen stream. The reaction solution was poured into 2 l of water and 100 ml of hydrochloric acid was added thereto to produce precipitate. The precipitate was collected by filtration and recrystallized from acetonitrile to obtain 180 g of 1-phenyl-5-phenylpyrazolidin-3-one (A) as white crystals. ##STR14## Synthesis of Compound (B):
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176 g
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reactant
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108 g
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sodium methoxide
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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